6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with other substances, and stability .Scientific Research Applications
Pyranopyrimidine and Pyrimidinone Derivatives
Pyranopyrimidine and pyrimidinone derivatives, including thioxo-dihydropyrimidinones, are key precursors for the synthesis of medicinal and pharmaceutical products. These compounds are known for their wide range of synthetic applications and bioavailability. A review highlighted the use of hybrid catalysts for synthesizing substituted pyranopyrimidine derivatives, indicating the importance of these scaffolds in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Bromophenol Derivatives
Bromophenol derivatives, closely related to the bromophenyl group in the compound of interest, have been extensively studied for their environmental concentrations and toxicology. These compounds are intermediates in the synthesis of brominated flame retardants and have been identified in various environmental samples, indicating their widespread production and use (Koch & Sures, 2018).
Biological Applications of Dihydropyrimidinones
Dihydropyrimidinones, the core scaffold in the compound of interest, have been extensively reviewed for their synthetic and pharmacological applications. These compounds are derived from multi-component reactions like the Biginelli reaction and have shown a wide range of therapeutic applications, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. Their significance in medicinal chemistry as potential pharmacophores for drug development is well-documented (Khasimbi et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(2-bromophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAVMJFWMQAJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.